molecular formula C22H29N5O2 B2768147 N-(2-{5-benzyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)-2-propylpentanamide CAS No. 921910-88-5

N-(2-{5-benzyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)-2-propylpentanamide

Cat. No.: B2768147
CAS No.: 921910-88-5
M. Wt: 395.507
InChI Key: FJZXFGDWJOKWRP-UHFFFAOYSA-N
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Description

N-(2-{5-benzyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)-2-propylpentanamide is a complex organic compound that belongs to the class of pyrazolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{5-benzyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)-2-propylpentanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazolopyrimidine core: This can be achieved by the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the benzyl group: This step often involves a benzylation reaction using benzyl halides in the presence of a base.

    Attachment of the ethyl and propylpentanamide groups: These groups can be introduced through alkylation reactions using suitable alkylating agents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2-{5-benzyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)-2-propylpentanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can be conducted using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-{5-benzyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)-2-propylpentanamide is unique due to its specific substitution pattern, which imparts distinct biological and chemical properties. Its ability to interact with multiple molecular targets makes it a versatile compound for various applications.

Properties

IUPAC Name

N-[2-(5-benzyl-4-oxopyrazolo[3,4-d]pyrimidin-1-yl)ethyl]-2-propylpentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N5O2/c1-3-8-18(9-4-2)21(28)23-12-13-27-20-19(14-25-27)22(29)26(16-24-20)15-17-10-6-5-7-11-17/h5-7,10-11,14,16,18H,3-4,8-9,12-13,15H2,1-2H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJZXFGDWJOKWRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CCC)C(=O)NCCN1C2=C(C=N1)C(=O)N(C=N2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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